3-methoxy-1-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide

Description

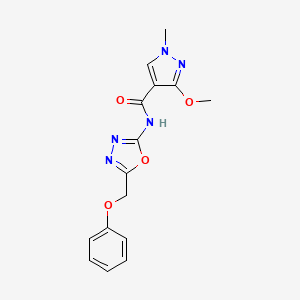

This compound features a pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1. The carboxamide moiety at position 4 links to a 1,3,4-oxadiazole ring bearing a phenoxymethyl substituent.

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O4/c1-20-8-11(14(19-20)22-2)13(21)16-15-18-17-12(24-15)9-23-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNXHMRGHMVKDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(O2)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-1-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C15H15N5O4, with a molecular weight of 329.316 g/mol. Its structure includes a pyrazole ring and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C15H15N5O4 |

| Molecular Weight | 329.316 g/mol |

| IUPAC Name | 3-methoxy-1-methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]pyrazole-4-carboxamide |

Anticancer Potential

The 1,3,4-oxadiazole scaffold has been extensively studied for its anticancer properties. Research indicates that compounds containing this scaffold can inhibit various cancer cell lines by targeting critical signaling pathways. In particular, recent studies have shown that derivatives of oxadiazoles exhibit significant cytotoxicity against lung cancer cells by inhibiting the STAT3 signaling pathway .

Mechanisms of Action:

- Inhibition of STAT3: The compound may function as a STAT3 inhibitor, which is crucial in many cancers due to its role in promoting cell survival and proliferation.

- Targeting Enzymes: Oxadiazole derivatives have been found to interact with enzymes like thymidylate synthase and histone deacetylases (HDAC), contributing to their antiproliferative effects .

Study 1: Anticancer Efficacy

A study evaluated several oxadiazole derivatives for their anticancer efficacy. Among them, compounds similar to this compound demonstrated IC50 values in the low micromolar range against lung cancer cell lines. These findings suggest that structural modifications can enhance the biological activity of oxadiazole derivatives .

Study 2: Mechanism-Based Approaches

Another review highlighted the mechanisms through which oxadiazoles exert their anticancer effects. The study emphasized the importance of structural modifications that allow these compounds to selectively inhibit key cellular pathways involved in tumor growth and survival .

Research Findings

Recent literature has compiled various studies that report on the bioactivity of oxadiazole derivatives:

Scientific Research Applications

Anticancer Properties

The compound exhibits promising anticancer activity, particularly against various human cancer cell lines. Research indicates that derivatives of 1,3,4-oxadiazoles, including the target compound, have shown efficacy in inhibiting tumor growth through various mechanisms.

Case Studies:

- A study demonstrated that compounds containing the oxadiazole moiety were effective against breast cancer cell lines (MCF-7), with some derivatives showing higher potency than standard drugs like Adriamycin .

- Another investigation found that derivatives synthesized from 1,3,4-oxadiazole exhibited significant cytotoxicity against leukemia cell lines (CCRF-CEM and K-562), with IC50 values indicating strong inhibitory effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The 1,3,4-oxadiazole scaffold is recognized for its ability to combat various bacterial strains.

Findings:

- Research has indicated that certain oxadiazole derivatives possess broad-spectrum antimicrobial activity. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

Anti-inflammatory properties have been attributed to the oxadiazole derivatives. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Research Insights:

- Studies have shown that oxadiazole derivatives can reduce inflammation in animal models by modulating inflammatory mediators .

Summary Table of Biological Activities

Comparison with Similar Compounds

Key Structural Variations

The compound’s uniqueness lies in its methoxy-pyrazole and phenoxymethyl-oxadiazole groups. Below is a comparative analysis of structural analogs:

*Estimated based on structural analysis.

Physicochemical and Spectral Comparisons

Melting Points and Stability

- Compound 3a : Melting point (mp) 133–135°C; chloro and cyano groups reduce solubility.

- Compound 3d : Higher mp (181–183°C) due to fluorophenyl substitution enhancing crystallinity.

- Analog from : mp 177.8°C (decomp.), indicating thermal instability from the thioacetyl linkage.

- Target Compound: Expected mp range 150–180°C, influenced by phenoxymethyl’s bulk and hydrogen-bonding capacity.

Q & A

Basic Question: What are the optimal synthetic routes for 3-methoxy-1-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by coupling with the oxadiazole moiety. Key steps include:

- Nucleophilic substitution : Reacting 5-(phenoxymethyl)-1,3,4-oxadiazole-2-amine with activated pyrazole-4-carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides) under basic conditions (e.g., K₂CO₃ in DMF) .

- Coupling agents : Use of carbodiimides (e.g., EDC/HOBt) to facilitate amide bond formation between the pyrazole and oxadiazole rings .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the final product .

Advanced Question: How can computational methods optimize coupling reactions in the synthesis of this compound?

Methodological Answer:

Reaction optimization can leverage quantum chemical calculations and cheminformatics:

- Transition-state modeling : Density Functional Theory (DFT) to identify energy barriers in amide bond formation, guiding solvent selection (e.g., DMF vs. THF) .

- Machine learning : Training models on existing reaction databases to predict optimal catalysts (e.g., Pd/C for hydrogenation steps) or temperature ranges (e.g., 60–80°C for cyclization) .

- High-throughput screening : Microscale parallel reactions under varied conditions (solvent, base, catalyst) to validate computational predictions .

Basic Question: What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8 ppm), pyrazole protons (δ ~6.5–7.5 ppm), and oxadiazole carbons (δ ~160–170 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .

- IR spectroscopy : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and oxadiazole (C=N stretch ~1550 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of phenoxymethyl group) .

Advanced Question: How can researchers resolve spectral contradictions (e.g., overlapping peaks in NMR)?

Methodological Answer:

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlaps by correlating ¹H-¹H (COSY) and ¹H-¹³C (HSQC/HMBC) signals. For example, HMBC can link the pyrazole C4 carbonyl to adjacent protons .

- Variable-temperature NMR : Reduce signal broadening caused by conformational exchange at low temperatures (e.g., –40°C in CDCl₃) .

- Isotopic labeling : Introduce ¹⁵N or ¹³C labels in key positions (e.g., oxadiazole ring) to simplify assignments .

Basic Question: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .

Advanced Question: How can researchers identify molecular targets using interaction studies?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize recombinant proteins (e.g., kinases) to measure binding affinity (KD) in real-time .

- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., DHFR) to resolve binding modes at ≤2.0 Å resolution .

- Thermal Shift Assay (TSA) : Monitor protein melting temperature (Tm) shifts to infer stabilization upon ligand binding .

Advanced Question: How to address contradictions between in vitro potency and poor in vivo efficacy?

Methodological Answer:

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (e.g., PLGA encapsulation) to improve bioavailability .

- Metabolic stability : LC-MS/MS analysis of liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxy groups) .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated phenoxymethyl) to enhance membrane permeability .

Advanced Question: How can QSAR models guide structural optimization?

Methodological Answer:

- Descriptor selection : Calculate electronic (e.g., HOMO/LUMO), steric (e.g., molar refractivity), and hydrophobic (logP) parameters .

- 3D-QSAR (CoMFA/CoMSIA) : Align analogs in a bioactive conformation and map steric/electrostatic fields to activity trends .

- Validation : Leave-one-out cross-validation (Q² > 0.5) and external test sets (R² > 0.6) to ensure model robustness .

Basic Question: What safety precautions are recommended for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to minimize inhalation of volatile reagents (e.g., DMF) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How to evaluate long-term stability under varying storage conditions?

Methodological Answer:

- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor decomposition via HPLC (e.g., new peaks at 254 nm) .

- Kinetic modeling : Calculate activation energy (Ea) using Arrhenius plots to predict shelf life at 25°C .

- Cryopreservation : Store at –80°C under argon to prevent oxidation of the oxadiazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.